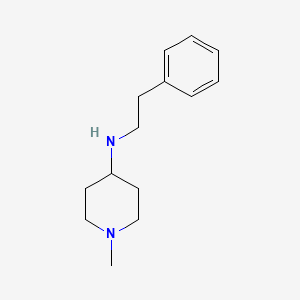

(1-Methyl-piperidin-4-yl)-phenethyl-amine

Description

(1-Methyl-piperidin-4-yl)-phenethyl-amine is a secondary amine featuring a phenethyl group linked to a 1-methylpiperidine moiety. These compounds are characterized by their piperidine or pyrrolidine rings and phenethylamine backbones, which are critical for interactions with biological targets such as neurotransmitter receptors .

Properties

IUPAC Name |

1-methyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQCWUQXLLZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354836 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30508-81-7 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of phenethylamine with 1-methyl-4-piperidone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Key Data

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| NaBH₄ in MeOH | Reflux, 12 h | 75% | |

| H₂ (50 psi)/Pd-C in EtOH | RT, 24 h | 90% |

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation or acylation to produce derivatives with modified pharmacological profiles:

-

Alkylation : Treatment with benzyl bromide or phenethyl bromide in DMF/K₂CO₃ at 80°C yields N-benzyl or N-phenethyl analogues (23–24 in ).

-

Acylation : Reaction with propionyl chloride in CH₂Cl₂/TEA produces N-propionyl derivatives, which show enhanced μ-opioid receptor binding .

Example Reaction Pathway

-

(1-Methyl-piperidin-4-yl)-phenethyl-amine + Propionyl chloride → N-propionyl derivative

Deprotection and Ring Modification

-

Boron Tribromide (BBr₃) Deprotection : Removes methoxy groups from aromatic rings (e.g., converting 3d to 3a in ).

-

Ring Expansion/Contraction : Piperidine ring expansion to perhydroazepine (21 ) or contraction to pyrrolidine (14 ) reduces analgesic potency by 150–200× compared to fentanyl .

Stereochemical Impact on Activity

| Compound | Configuration | μ-Opioid IC₅₀ (nM) | Source |

|---|---|---|---|

| 4a | 2S,4S (syn) | 3.45 | |

| 4c | 2R,4S (anti) | 82.8 |

Degradation and Stability

Scientific Research Applications

(1-Methyl-piperidin-4-yl)-phenethyl-amine has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Piperidine-Based Derivatives

- 2-Arylethyl-(piperidine-4-ylmethyl)-amine derivatives (e.g., from ): These compounds share the piperidine core but feature additional aryl groups and methylene linkers. Modifications in R-groups (e.g., halogens, alkoxy groups) influence receptor binding specificity. For instance, substitution with bulky groups enhances muscarinic receptor antagonism .

- Compound 91 (): A quinolin-4-amine derivative with a 1-methylpiperidin-4-yl group.

b. Pyrrolidine-Based Analogues

c. Nitrosoaniline Derivatives

- N-[1-(2-phenyl)-ethyl-piperidin-4-yl]-nitrosoaniline (4c) (): The nitroso group introduces redox activity, which could influence metabolic stability compared to the non-nitrosylated target compound .

Pharmacological and QSAR Insights

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(1-Methyl-piperidin-4-yl)-phenethyl-amine, also known as 1-Methyl-4-(2-phenylethyl)piperidine, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a methyl group and a phenethyl group. Its chemical formula is . The piperidine moiety is significant for its role in modulating receptor interactions, particularly in the central nervous system.

Research indicates that (1-Methyl-piperidin-4-yl)-phenethyl-amine may interact with various neurotransmitter systems. It is hypothesized to function primarily as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling and potentially lead to stimulant effects. This mechanism aligns with the activity of other phenethylamines, which often exert their effects through monoamine transporters .

1. Stimulant Effects

Studies suggest that compounds structurally related to (1-Methyl-piperidin-4-yl)-phenethyl-amine exhibit stimulant properties. For instance, it may increase locomotor activity in animal models, similar to other stimulants like amphetamines .

2. Neuropharmacological Studies

A comprehensive review highlighted that various phenethylamines have been tested for their neuropharmacological effects. In vitro assays have demonstrated that these compounds can activate dopamine receptors and influence serotonin pathways .

Case Study 1: Adverse Events

A review of adverse events associated with novel psychoactive substances reported instances of intoxication linked to compounds similar to (1-Methyl-piperidin-4-yl)-phenethyl-amine. Symptoms included increased heart rate and anxiety, indicating its potential for abuse .

Case Study 2: In Vivo Functional Assays

In vivo studies utilizing the Mouse Tetrad Test have shown that compounds with similar structures can produce significant behavioral changes indicative of stimulant activity. These findings support the hypothesis that (1-Methyl-piperidin-4-yl)-phenethyl-amine may elicit comparable effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.